Tetraisopropyl 1,2-ethylenediphosphonate
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Overview
Description
Tetraisopropyl 1,2-ethylenediphosphonate is a chemical compound with the molecular formula C14H32O6P2 and a molecular weight of 358.36 g/mol . It is an ester of 1,2-ethylenediphosphonic acid and is characterized by its four isopropyl groups attached to the phosphorus atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraisopropyl 1,2-ethylenediphosphonate can be synthesized through the esterification of 1,2-ethylenediphosphonic acid with isopropanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous reactors and advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tetraisopropyl 1,2-ethylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Tetraisopropyl 1,2-ethylenediphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, including its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tetraisopropyl 1,2-ethylenediphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is mediated through the phosphorus atoms, which can form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
- Tetraisopropyl methylenediphosphonate
- Tetraisopropyl 1,2-propylenediphosphonate
- Tetraisopropyl 1,2-butylenediphosphonate
Comparison: Tetraisopropyl 1,2-ethylenediphosphonate is unique due to its specific molecular structure, which provides distinct reactivity and binding properties. Compared to similar compounds, it offers better stability and higher reactivity in certain chemical reactions. Its ester groups also make it more soluble in organic solvents, enhancing its utility in various applications.
Properties
Molecular Formula |
C14H32O6P2 |
---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
2-[2-di(propan-2-yloxy)phosphorylethyl-propan-2-yloxyphosphoryl]oxypropane |
InChI |
InChI=1S/C14H32O6P2/c1-11(2)17-21(15,18-12(3)4)9-10-22(16,19-13(5)6)20-14(7)8/h11-14H,9-10H2,1-8H3 |
InChI Key |
HVINTUFGJARCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CCP(=O)(OC(C)C)OC(C)C)OC(C)C |
Origin of Product |
United States |
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